Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features an ethyl ester group and a sulfonyl group attached to a methylphenyl moiety
Preparation Methods
The synthesis of Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromo-4,7-diazindole with ammonia, followed by treatment with p-toluenesulfonyl chloride and ethyl chloroformate . The reaction conditions often require the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response . The compound’s sulfonyl group can interact with the active site of the enzyme, preventing the formation of pro-inflammatory molecules. Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives and sulfonyl-containing compounds:
Thiadiazole Derivatives: Compounds like 2-(4-methylsulfonylphenyl)indole derivatives also exhibit antimicrobial and anti-inflammatory activities.
Sulfonyl Compounds: Similar compounds such as 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole have been studied for their biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonylthiadiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-3-18-11(15)10-12(19-14-13-10)20(16,17)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEWLLJQABPLHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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